3-oxo-N-(1-phenyl-1H-pyrazol-5-yl)butanamide
Description
3-oxo-N-(1-phenyl-1H-pyrazol-5-yl)butanamide is a β-ketoamide derivative featuring a phenyl-substituted pyrazole moiety. The phenylpyrazole group confers structural rigidity and aromatic interactions, while the β-ketoamide backbone enables hydrogen bonding and metal coordination, critical for binding to biological targets .
Properties
IUPAC Name |
3-oxo-N-(2-phenylpyrazol-3-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-10(17)9-13(18)15-12-7-8-14-16(12)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZVPAFWVJKBPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=NN1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-N-(1-phenyl-1H-pyrazol-5-yl)butanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Substitution with Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution reactions, where phenylhydrazine reacts with the pyrazole ring.
Attachment of the Butanamide Moiety: The final step involves the acylation of the pyrazole derivative with butanoyl chloride in the presence of a base like pyridine to form the butanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-oxo-N-(1-phenyl-1H-pyrazol-5-yl)butanamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxides of the compound.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
3-oxo-N-(1-phenyl-1H-pyrazol-5-yl)butanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-oxo-N-(1-phenyl-1H-pyrazol-5-yl)butanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 3-oxo-N-(1-phenyl-1H-pyrazol-5-yl)butanamide and related compounds:
*Calculated based on formula C₁₃H₁₃N₃O₂.
Key Findings:
Bioactivity: The thiazole analog (3-oxo-N-(thiazol-2-yl)butanamide) exhibits 100% PDE5 inhibition at 10 µM, comparable to sildenafil, due to electrostatic and shape similarity in molecular docking studies . Urea-based pyrazole derivatives like VU0468554 prioritize stability and purity (>98%), though their pharmacological targets remain unspecified .
Synthetic Accessibility: this compound is synthesized via a one-step condensation of N-methyl-3-oxobutanamide and phenyl hydrazine in aqueous ethanol (82% yield) . This contrasts with the multi-step routes required for benzimidazolone and urea analogs, which involve thiourea intermediates or benzoylation .
Structural Flexibility: Replacing the thiazole ring () with a phenylpyrazole (target compound) introduces steric hindrance, which may limit conformational flexibility but improve metabolic stability.
Research Implications and Gaps
- Optimization Strategies : Structural modifications, such as introducing electron-withdrawing groups on the phenyl ring or varying the pyrazole substituents, could modulate solubility and target selectivity .
- Comparative Docking Studies : Computational modeling comparing the binding modes of phenylpyrazole and thiazole derivatives against PDE5 or related enzymes would clarify structure-activity relationships .
Biological Activity
3-oxo-N-(1-phenyl-1H-pyrazol-5-yl)butanamide is a synthetic compound belonging to the pyrazole class, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and inflammatory conditions. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy, and relevant case studies.
Molecular Formula: CHNO\
Molecular Weight: 216.24 g/mol
The biological activity of this compound primarily involves its interaction with specific molecular targets. The compound exhibits various mechanisms, including:
- Inhibition of Enzymatic Activity: It has been shown to inhibit tubulin polymerization, which is crucial for cell division and proliferation, making it a candidate for anticancer therapy .
- Anti-inflammatory Effects: The compound demonstrates significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 .
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound. For instance:
The results indicate that the compound exhibits selective cytotoxicity against cancer cells while showing minimal toxicity to normal cells (HEK293T), highlighting its potential as a therapeutic agent.
Anti-inflammatory Activity
In a recent study, the compound was shown to significantly reduce levels of inflammatory markers in vitro and in vivo models. The efficacy was assessed through various assays measuring cytokine levels before and after treatment with the compound.
Case Studies
A notable case study involved the evaluation of this compound in a mouse model of acetaminophen-induced liver injury. The treatment resulted in significant protective effects at a dosage of 40 mg/kg, indicating its potential for therapeutic use in liver-related diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
